An In-depth Technical Guide to the Pharmacological Profile of N-Desmethyl Olopatadine
An In-depth Technical Guide to the Pharmacological Profile of N-Desmethyl Olopatadine
Introduction: Situating N-Desmethyl Olopatadine in the Therapeutic Landscape
Olopatadine is a well-established second-generation anti-allergic agent, renowned for its dual mechanism of action that confers both immediate and sustained relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] It functions as a potent and selective histamine H1 receptor antagonist, effectively blocking the primary mediator of type 1 hypersensitivity reactions.[1][3] Concurrently, it exhibits significant mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators from these key immune cells.[4][5][6] This multifaceted pharmacological profile has positioned olopatadine as a cornerstone therapy in the management of ocular and nasal allergic conditions.[2]
N-Desmethyl Olopatadine is the principal metabolite of olopatadine, formed via hepatic metabolism.[7] While present at significantly lower concentrations than the parent drug in systemic circulation, a thorough understanding of its pharmacological profile is crucial for a complete characterization of olopatadine's in vivo activity and for regulatory and safety assessments. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of N-Desmethyl Olopatadine, grounded in the established pharmacology of its parent compound and general principles of medicinal chemistry.
Metabolism of Olopatadine to N-Desmethyl Olopatadine
The biotransformation of olopatadine to N-Desmethyl Olopatadine is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, in vitro studies utilizing human liver microsomes and cDNA-expressed human P450 isozymes have identified CYP3A4 as the enzyme almost exclusively responsible for the N-demethylation of olopatadine.[7] This metabolic pathway involves the removal of one of the methyl groups from the tertiary amine of the dimethylaminopropylidene side chain.
Caption: Metabolic conversion of Olopatadine to N-Desmethyl Olopatadine.
Pharmacological Profile of N-Desmethyl Olopatadine: An Evidence-Based Inference
Histamine H1 Receptor Antagonism
Olopatadine is a highly selective H1 receptor antagonist with a reported Ki value of approximately 41.1 nM.[3] The general SAR for classic H1 antihistamines indicates that a terminal tertiary amine on the alkyl side chain is optimal for high-affinity receptor binding.[8] The rationale behind this is that the tertiary amine, being basic with a pKa between 8.5 and 10, is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the H1 receptor binding pocket.
N-Desmethyl Olopatadine possesses a secondary amine, which is also basic and capable of protonation. However, the reduction in steric bulk and the altered electronic environment compared to the tertiary amine in olopatadine may lead to a change in binding affinity. It is therefore plausible to hypothesize that N-Desmethyl Olopatadine retains activity as a histamine H1 receptor antagonist, but likely with a reduced affinity compared to the parent compound, olopatadine.
Mast Cell Stabilization
The mast cell stabilizing effect of olopatadine is a key component of its therapeutic efficacy, preventing the release of histamine and other inflammatory mediators.[4][5][6] This activity has been demonstrated in vitro and in vivo.[4] The precise structural requirements for the mast cell stabilizing activity of this class of molecules are less defined than those for H1 receptor antagonism. However, given the structural similarity between olopatadine and its N-desmethyl metabolite, it is reasonable to infer that N-Desmethyl Olopatadine is also likely to possess mast cell stabilizing properties. The relative potency of this effect compared to olopatadine remains to be experimentally determined.
Pharmacokinetic Profile
Following administration, olopatadine is metabolized to N-Desmethyl Olopatadine and Olopatadine N-oxide.[7] However, the systemic exposure to N-Desmethyl Olopatadine is generally low.
| Parameter | Olopatadine | N-Desmethyl Olopatadine |
| Metabolizing Enzyme | CYP3A4 | - |
| Systemic Concentration | Quantifiable | Generally below the limit of quantitation |
| Urinary Recovery | ~60-70% as parent drug | Detected at low concentrations |
Data compiled from available pharmacokinetic studies.
Experimental Protocols for the Pharmacological Characterization of N-Desmethyl Olopatadine
To definitively elucidate the pharmacological profile of N-Desmethyl Olopatadine, the following in vitro assays are essential. These protocols are presented as a self-validating framework for researchers in drug development.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of N-Desmethyl Olopatadine for the human histamine H1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of N-Desmethyl Olopatadine for the human H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
[³H]-Pyrilamine (a radiolabeled H1 antagonist).
-
N-Desmethyl Olopatadine.
-
Olopatadine (as a positive control).
-
Mepyramine (as a reference competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for the H1 Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of N-Desmethyl Olopatadine (or olopatadine/mepyramine for controls).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Pyrilamine against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the ability of N-Desmethyl Olopatadine to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.
Objective: To determine the IC50 value for the inhibition of mast cell degranulation by N-Desmethyl Olopatadine.
Materials:
-
RBL-2H3 (rat basophilic leukemia) cell line, a commonly used model for mast cells.
-
N-Desmethyl Olopatadine.
-
Olopatadine (as a positive control).
-
Antigen (e.g., DNP-BSA) and IgE anti-DNP for sensitization.
-
Tyrode's buffer.
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase release).
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide), the substrate for β-hexosaminidase.
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).
-
Microplate reader.
Workflow Diagram:
Caption: Workflow for the Mast Cell Degranulation Assay.
Step-by-Step Methodology:
-
Cell Sensitization: Culture RBL-2H3 cells overnight in the presence of IgE anti-DNP to sensitize them.
-
Pre-treatment: Wash the sensitized cells and resuspend them in Tyrode's buffer. Pre-incubate the cells with various concentrations of N-Desmethyl Olopatadine (or olopatadine) for 15-30 minutes at 37°C.
-
Antigen Challenge: Initiate degranulation by adding the antigen (DNP-BSA). Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).
-
Stop Reaction: After a 30-60 minute incubation at 37°C, stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Enzyme Assay: Transfer the supernatant to a new plate. Add the p-NAG substrate and incubate.
-
Quantification: Stop the enzymatic reaction with the stop buffer and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Plot the percentage of inhibition against the logarithm of the N-Desmethyl Olopatadine concentration to determine the IC50 value.
Conclusion and Future Directions
N-Desmethyl Olopatadine is the primary metabolite of the potent anti-allergic drug, olopatadine. While direct pharmacological data is scarce, a strong inference based on the well-documented profile of the parent compound and established structure-activity relationships suggests that N-Desmethyl Olopatadine likely retains a dual mechanism of action, encompassing both histamine H1 receptor antagonism and mast cell stabilization. However, the N-demethylation suggests a probable reduction in H1 receptor affinity compared to olopatadine.
Given its low systemic concentrations, the overall contribution of N-Desmethyl Olopatadine to the clinical efficacy of olopatadine is likely minor. Nevertheless, a complete experimental characterization using the protocols outlined in this guide would be invaluable for a comprehensive understanding of olopatadine's pharmacology and for fulfilling rigorous regulatory requirements. Future research should focus on the synthesis of sufficient quantities of N-Desmethyl Olopatadine to perform these definitive in vitro and potentially in vivo studies.
References
-
Sharif, N. A., Xu, S. X., & Yanni, J. M. (1996). Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. Journal of ocular pharmacology and therapeutics, 12(4), 401–407. [Link]
-
Ohmori, S., Kuriya, S., Ohshika, H., & Kitada, M. (2001). Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities. Arzneimittel-Forschung, 51(1), 74–79. [Link]
-
Brodsky, M. (2003). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. Current medical research and opinion, 19(5), 365–374. [Link]
-
Simons, F. E. (2002). Molecular pharmacology of second-generation antihistamines. The Journal of allergy and clinical immunology, 109(5), 757–766. [Link]
-
Kłosiński, R., & Kaliszan, R. (2007). A structure-activity relationship study of compounds with antihistamine activity. Acta poloniae pharmaceutica, 64(4), 307–315. [Link]
-
Brodsky, M. (2003). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. ResearchGate. [Link]
-
Hagen, J. A., et al. (2021). Design and synthesis of photoswitchable desloratadine ligands for histamine H 1 receptor photopharmacology. ResearchGate. [Link]
-
Rosenwasser, L. J., O'Brien, T., & Weyne, J. (2009). Comprehensive review of olopatadine: the molecule and its clinical entities. Allergy and asthma proceedings, 30(6), 576–583. [Link]
-
Walsh Medical Media. (2023). Pharmacogenetics of Second Generation Antihistamines: A Systematic Review. Journal of Pharmaceutical Research International. [Link]
-
Pharmacy 180. Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]
-
Fonquerna, S., et al. (2006). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]
-
Valero, A., et al. (2012). Use of Second Generation H-1 Antihistamines in Special Situations. ResearchGate. [Link]
-
Leonardi, A., & Abelson, M. B. (2003). Mast-Cell Stabilizing Effects of Olopatadine following Allergen Challenge in Humans. Investigative Ophthalmology & Visual Science, 44(13), 299. [Link]
-
Nicolas, J. M., et al. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. Chemico-biological interactions, 123(1), 45–56. [Link]
-
JKU ePUB. (2023). SCREENING FOR SECOND-GENERATION ANTIHISTAMINES AND THEIR METABOLITES IN VARIOUS CROPS VIA HPLC-DT-IM-QTOF-MS. JKU ePUB. [Link]
-
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]
-
Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 43(9), 1294–1302. [Link]
-
Defense Health Agency. (2017). Antihistamine and Dual Acting Antihistamine Mast Cell Stabilizers Executive Summary. Health.mil. [Link]
-
Sharif, N. A., et al. (1996). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of ocular pharmacology and therapeutics, 12(4), 401–407. [Link]
-
Semantic Scholar. Structure-Activity Relationships of H1-Receptor Antagonists. Semantic Scholar. [Link]
-
Church, M. K. (2011). Pharmacology of Antihistamines. Indian Journal of Dermatology, 56(2), 191–201. [Link]
-
Semantic Scholar. Evaluation of Efficacy and Sedative Profiles of H1 Antihistamines by Large-Scale Surveillance Using the Visual Analogue Scale. Semantic Scholar. [Link]
-
Leonardi, A., & Abelson, M. B. (2003). Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans. Clinical therapeutics, 25(10), 2539–2552. [Link]
-
Allmpus. Olopatadine N-Desmethyl Impurity. Allmpus. [Link]
Sources
- 1. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Request Rejected [health.mil]
- 3. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
